

A Technical Guide to the Mycosporine-Like Amino Acid Shinorine

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Compound of Interest

Compound Name: *Shinorine*

Cat. No.: *B1251615*

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Shinorine is a prominent member of the mycosporine-like amino acid (MAA) family, a group of small, water-soluble molecules produced by a wide range of organisms, including cyanobacteria, fungi, and marine algae.^[1] These compounds are notable for their potent ultraviolet (UV) absorbing properties, functioning as natural sunscreens to protect organisms from the damaging effects of solar radiation.^{[1][2]} Due to its strong UV-A absorption and antioxidant capabilities, **shinorine** has garnered significant interest for applications in cosmetics, pharmaceuticals, and materials science.^{[2][3][4]} This guide provides an in-depth overview of its chemical structure, physicochemical properties, biosynthesis, and biological activities, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

Shinorine is characterized by a cyclohexenimine chromophore conjugated to two amino acid moieties. Its formal chemical name is N-[3-[(Carboxymethyl)amino]-5-hydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-ylidene]-L-serine.^[5] The central ring structure with its conjugated double bonds is responsible for its characteristic UV absorption.^{[6][7]} The attached amino acid groups, glycine and serine, contribute to its stability and water solubility.

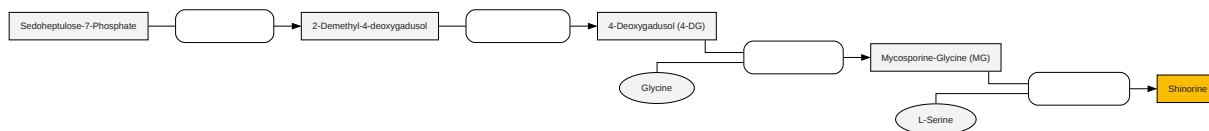
Table 1: Physicochemical Properties of **Shinorine**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₈	[3][5][8][9]
Molecular Weight	332.31 g/mol	[3][5][8][9]
Exact Mass	332.1220 Da	[5]
UV Absorption Maximum (λ _{max})	333 - 334 nm	[6][7][10]
Molar Extinction Coefficient (ε)	28,100 - 50,000 M ⁻¹ cm ⁻¹	[7]
Boiling Point (Predicted)	626.9 °C	[8]
Elemental Analysis	C: 46.99%, H: 6.07%, N: 8.43%, O: 38.52%	[5]
SMILES Code	OC--INVALID-LINK-- =O)/N=C1C(OC)=C(NCC(O)= O)CC(CO)(O)C1	[5]

Biosynthesis of Shinorine

The biosynthesis of **shinorine** is a well-characterized enzymatic pathway originating from the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate (S7P).[1][4][11] The process is governed by a conserved gene cluster, often denoted as the mys cluster, which encodes four key enzymes responsible for constructing the molecule in a stepwise fashion.[1][2][12]

The synthesis begins with the conversion of S7P into 4-deoxygadusol (4-DG), the core cyclohexenone structure of all mycosporines, a reaction catalyzed by DDG synthase and an O-methyltransferase.[4][7] Subsequently, an ATP-grasp ligase attaches a glycine residue to the 4-DG core, forming the intermediate mycosporine-glycine (MG).[4][12] In the final and diversifying step, a nonribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase catalyzes the condensation of L-serine with mycosporine-glycine to yield the final product, **shinorine**. [1][7][12]



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Fig 1. Biosynthetic pathway of **Shinorine** from Sedoheptulose-7-Phosphate.

Experimental Protocols

This protocol outlines the expression of the **shinorine** biosynthetic gene cluster from a cyanobacterium, such as *Anabaena variabilis*, in *Escherichia coli* for heterologous production, a method demonstrated to be effective for generating MAAs.[1][4]

- Vector Construction and Transformation:
 - The complete **shinorine** gene cluster (ava_3855 to ava_3858) is amplified via PCR from the genomic DNA of *A. variabilis*. [4]
 - The amplified 6.5-kb gene cluster is cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).
 - The resulting plasmid is transformed into a competent *E. coli* expression strain, such as BL21(DE3).
- Culture and Induction:
 - A single colony of the transformed *E. coli* is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
 - The starter culture is used to inoculate a larger volume of production medium. Cells are grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

- Protein expression is induced by adding a final concentration of 0.1-0.5 mM Isopropyl β -D-1-thiogalactopyranoside (IPTG).[1]
- The culture is then incubated at a lower temperature (e.g., 16-20°C) for 18-24 hours to enhance soluble protein expression.
- Extraction and Purification:
 - Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
 - The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lysed by sonication or high-pressure homogenization.
 - The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
 - The supernatant, containing water-soluble **shinorine**, is collected. Purification can be achieved using chromatographic methods. Given **shinorine**'s polar nature, techniques like reversed-phase chromatography or ion-exchange chromatography are suitable. Fractions are analyzed by HPLC at 334 nm to identify those containing **shinorine**. [1]

This protocol measures the ability of **shinorine** to act as an antioxidant by scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

- Preparation of Reagents:
 - Prepare a stock solution of **shinorine** in a suitable solvent (e.g., methanol or water).
 - Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
 - Ascorbic acid is used as a positive control and prepared similarly to the **shinorine** stock solution.[10]
- Assay Procedure:
 - In a 96-well microplate, add 100 μ L of various concentrations of **shinorine** (e.g., ranging from 10 μ M to 500 μ M).

- Add 100 µL of the 0.1 mM DPPH solution to each well.
- The reaction mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
- Data Analysis:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with **shinorine**.
 - The IC_{50} value (the concentration of **shinorine** required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration. For comparison, the IC_{50} for **shinorine** has been reported as $399.0 \pm 1.1 \mu\text{M}$.[\[10\]](#)

Biological Activity and Signaling Pathways

Beyond its function as a physical sunscreen, **shinorine** exhibits significant biological activities, including antioxidant and anti-inflammatory effects.[\[2\]](#)[\[3\]](#) A key mechanism underlying its cytoprotective properties is the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[\[3\]](#)[\[10\]](#)

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[\[2\]](#) Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. **Shinorine** has been identified as a direct antagonist of the Keap1-Nrf2 interaction.[\[3\]](#)[\[5\]](#)[\[10\]](#) By binding to Keap1, **shinorine** promotes the release and stabilization of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[\[2\]](#)

Shinorine-Mediated Activation of the Nrf2-Keap1-ARE Pathway

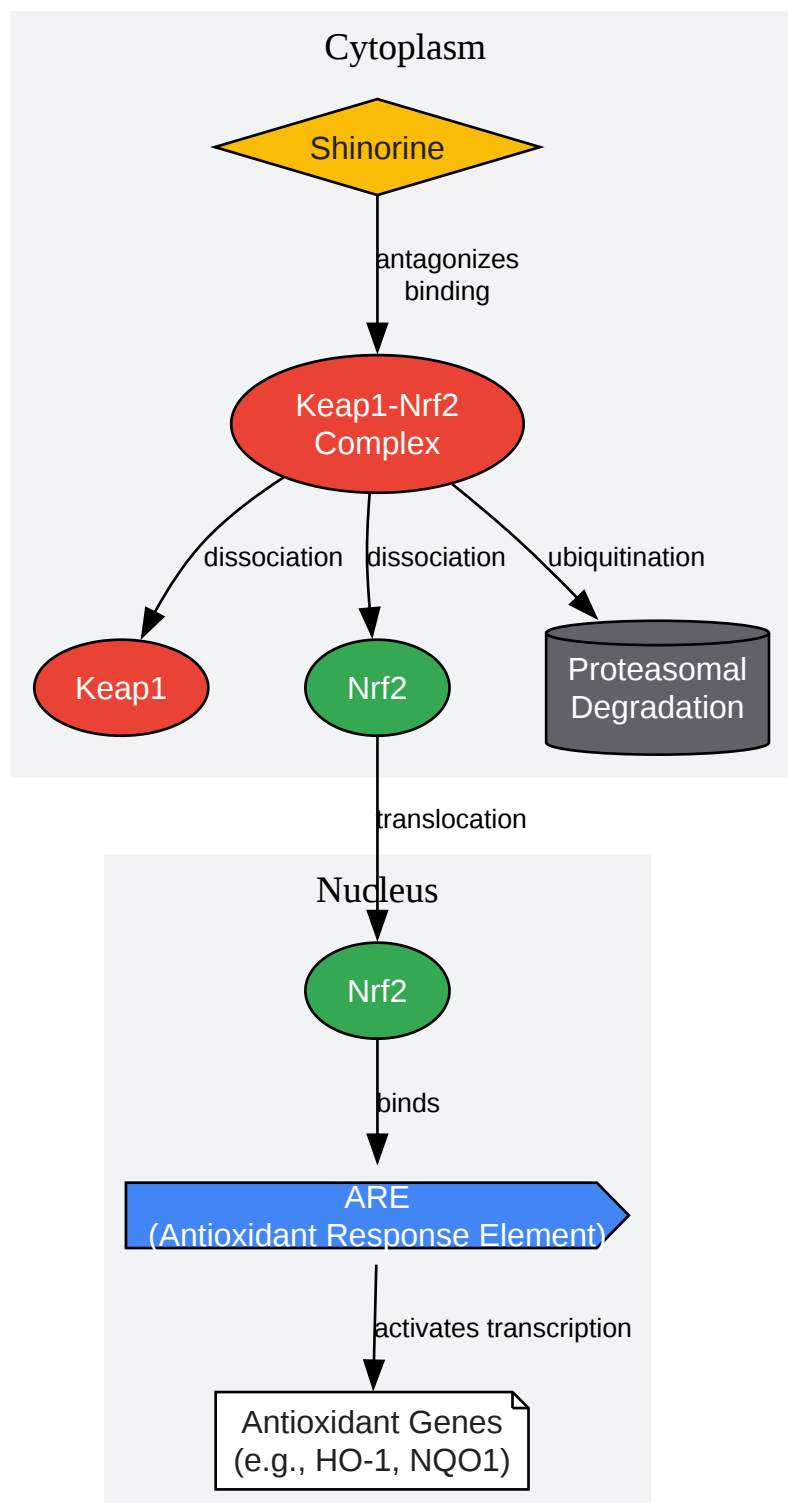
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Fig 2. **Shinorine** activates the Nrf2 antioxidant response pathway.

Furthermore, **shinorine** has demonstrated immunomodulatory effects by influencing inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) pathway.[2][13] These multifaceted biological activities make **shinorine** a compelling candidate for development as a therapeutic agent for conditions related to oxidative stress and inflammation, as well as a high-performance, biocompatible sunscreen ingredient.

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